![molecular formula C25H21ClN2O4 B2568829 N-(2-(7-Chlor-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthen-9-carboxamid CAS No. 2034551-68-1](/img/structure/B2568829.png)

N-(2-(7-Chlor-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthen-9-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

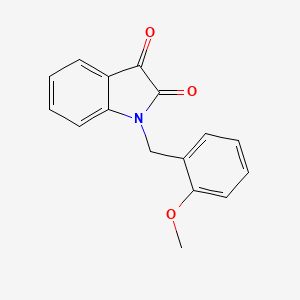

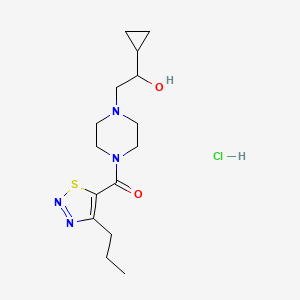

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic organic compound featuring unique structural elements including a xanthene core and an oxazepine ring. Its diverse functional groups enable it to engage in various chemical reactions, making it a valuable molecule in both theoretical and applied chemistry.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: This compound can act as a ligand in transition metal-catalyzed reactions.

Material Science: Used in the design of novel polymers and organic electronic materials.

Biology and Medicine

Pharmaceutical Development: Investigated for potential use in drug design due to its bioactive framework.

Biochemical Probes: Used in studying enzyme activity and interactions at the molecular level.

Industry

Dye Manufacturing:

Analytical Chemistry: Used as a standard or reagent in various analytical techniques.

Wirkmechanismus

Target of Action

The compound belongs to the class of benzoxazepines . Benzoxazepines are known to exhibit anticonvulsant activities . They interact with various receptors in the nervous system, potentially altering the transmission of signals in the brain.

Pharmacokinetics

Like other benzoxazepines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on its class, it may have effects on neuronal activity, potentially leading to changes in behavior or physiological responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide involves multiple steps. Starting from 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-3-one, a key intermediate, the process typically involves:

Alkylation with an ethylating agent to form the N-ethylated product.

Subsequent reaction with 9H-xanthene-9-carboxamide under conditions promoting amide bond formation. Common reagents include alkyl halides and amide coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

For industrial-scale production, process optimization focuses on high yield and purity while minimizing waste. Large-scale syntheses typically use batch reactors with precise control over temperature and pH, ensuring reproducibility and cost-efficiency. Solvent selection is also crucial, often favoring greener alternatives to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide undergoes various reactions:

Oxidation: Can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazepine ring.

Substitution: Electrophilic aromatic substitution reactions are possible due to the chloro substituent.

Common Reagents and Conditions

Typical reagents include:

Oxidizing agents: e.g., potassium permanganate, chromates.

Reducing agents: e.g., lithium aluminum hydride.

Substitution reagents: e.g., halogenated compounds, nitrating mixtures.

Major Products

The major products vary based on reaction conditions, but typically include modified oxazepine derivatives, which may retain or lose the chloro substituent depending on reaction specifics.

Vergleich Mit ähnlichen Verbindungen

Unique Features

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide stands out due to its specific combination of functional groups and structural complexity.

Similar Compounds

N-(2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4-yl)ethyl)-9H-xanthene-9-carboxamide: Lacks the 3-oxo group.

7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine: A simpler structure without the xanthene carboxamide moiety.

In essence, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide is a versatile compound with significant potential across various scientific fields, thanks to its complex structure and reactive functional groups.

Eigenschaften

IUPAC Name |

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O4/c26-17-9-10-20-16(13-17)14-28(23(29)15-31-20)12-11-27-25(30)24-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)24/h1-10,13,24H,11-12,14-15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVOQGADIHYFSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2568746.png)

![[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B2568754.png)

![(4-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2568757.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2568758.png)

![N-(2-chlorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2568763.png)